

# Application Note: Flow Cytometry Analysis of P-glycoprotein (Pgp) Inhibition by CBT-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CBT-1    |           |
| Cat. No.:            | B1574579 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory effect of **CBT-1** on P-glycoprotein (Pgp/MDR1/ABCB1) using a flow cytometry-based rhodamine 123 efflux assay. It includes quantitative data on **CBT-1**'s efficacy and a visual representation of the experimental workflow.

## Introduction

P-glycoprotein (Pgp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This mechanism plays a crucial role in limiting drug absorption and distribution, including preventing entry into the brain.[1][3] Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development of potent Pgp inhibitors is a key strategy to overcome MDR in cancer treatment.[2]

**CBT-1**® is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent Pgp inhibitor.[4] It has been evaluated in clinical studies and has shown the ability to inhibit Pgp-mediated efflux in both peripheral blood mononuclear cells (PBMCs) and normal liver tissue.[5] A key advantage of **CBT-1** is that it does not appear to alter the pharmacokinetics of co-administered chemotherapeutic agents like paclitaxel or doxorubicin, a common issue with earlier generations of Pgp inhibitors.[4][5]



This application note details a robust flow cytometry method to quantify the inhibition of Pgp-mediated efflux by **CBT-1**. The assay utilizes rhodamine 123, a fluorescent substrate of Pgp. In cells overexpressing Pgp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of Pgp by compounds like **CBT-1** leads to the accumulation of rhodamine 123 inside the cells, which can be quantified by an increase in fluorescence intensity measured by flow cytometry.

## **Experimental Protocol: Rhodamine 123 Efflux Assay**

This protocol is adapted from the methodology described by Hall et al. (2009).[4]

#### Materials:

- Pgp-overexpressing cell line (e.g., SW620 Ad20, MDR1-transfected HEK-293)
- Parental cell line (negative control)
- Complete cell culture medium (e.g., phenol red-free Richter's medium with 10% FCS and penicillin/streptomycin)
- Rhodamine 123 (stock solution in DMSO)
- CBT-1 (stock solution in DMSO)
- Known Pgp inhibitors (e.g., Verapamil, Valspodar, Tariquidar for positive controls)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Culture Pgp-overexpressing and parental cells to 70-80% confluency.



- $\circ$  Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Substrate Loading and Inhibitor Treatment:
  - Prepare a working solution of rhodamine 123 at 0.5 μg/mL in complete medium.
  - $\circ$  Prepare serial dilutions of **CBT-1** and other inhibitors (e.g., 0.1 μM, 1 μM, 10 μM) in the rhodamine 123-containing medium.
  - Add 1 mL of the cell suspension to flow cytometry tubes.
  - Add the rhodamine 123/inhibitor solutions to the respective tubes. Include a control tube with rhodamine 123 only.
  - Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

#### Efflux Phase:

- After incubation, wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh, pre-warmed, substrate-free complete medium.
- To the appropriate tubes, add the corresponding concentrations of CBT-1 or other inhibitors to be present during the efflux period.
- Incubate the cells for an additional 1 hour at 37°C in a 5% CO2 incubator to allow for rhodamine 123 efflux.

#### Flow Cytometry Analysis:

- After the efflux period, place the tubes on ice to stop the transport process.
- Analyze the intracellular fluorescence of the cell population using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detection in the green channel (e.g., FL1).
- Acquire data for at least 10,000 events per sample.



 The results can be visualized as histograms of fluorescence intensity. An increase in the mean fluorescence intensity (MFI) compared to the control (no inhibitor) indicates inhibition of Pgp-mediated efflux.

## **Data Presentation**

The efficacy of **CBT-1** as a Pgp inhibitor can be compared to other known inhibitors. The following table summarizes the inhibitory effects observed in a study using Pgp-overexpressing cell lines.

| Inhibitor  | Concentration (μM)  | Observed Effect on<br>Rhodamine 123 Efflux |
|------------|---------------------|--------------------------------------------|
| CBT-1      | 0.1                 | Partial Inhibition                         |
| 1          | Complete Inhibition |                                            |
| 10         | Complete Inhibition | _                                          |
| Verapamil  | 0.1                 | No significant inhibition                  |
| 1          | Partial Inhibition  |                                            |
| 10         | Complete Inhibition |                                            |
| Valspodar  | 0.1                 | Partial Inhibition                         |
| 1          | Complete Inhibition |                                            |
| 10         | Complete Inhibition | _                                          |
| Tariquidar | 0.1                 | Partial Inhibition                         |
| 1          | Complete Inhibition |                                            |
| 10         | Complete Inhibition |                                            |

Data summarized from Hall et al. (2009).[4]

Additional Quantitative Data:



- **CBT-1** was found to compete with the radiolabeled Pgp substrate [ $^{125}$ I]-IAAP with an IC $_{50}$  of 0.14  $\mu$ M.[4]
- Low concentrations of **CBT-1** (< 1  $\mu$ M) were observed to stimulate Pgp-mediated ATP hydrolysis.[4]

## **Visualizations**

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for Rhodamine 123 efflux assay.

Pgp Inhibition Mechanism Diagram:

Caption: Mechanism of Pgp inhibition by CBT-1.



## Conclusion

The flow cytometry-based rhodamine 123 efflux assay is a reliable and quantitative method to assess the inhibitory activity of compounds like **CBT-1** on P-glycoprotein. The data indicates that **CBT-1** is a potent Pgp inhibitor, completely blocking Pgp-mediated efflux at a concentration of 1  $\mu$ M.[4] This, combined with its favorable pharmacokinetic profile, supports its further investigation as a potential agent to reverse multidrug resistance in cancer therapy.[5] This protocol provides a framework for researchers to evaluate Pgp inhibition and screen for novel MDR modulators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bioivt.com [bioivt.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1
  (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® PMC
  [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of P-glycoprotein (Pgp) Inhibition by CBT-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574579#flow-cytometry-analysis-of-pgp-inhibition-by-cbt-1]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com